molecular formula C10H11ClN2O2 B7557321 3-[(2-Chloroacetyl)amino]-2-methylbenzamide

3-[(2-Chloroacetyl)amino]-2-methylbenzamide

Cat. No. B7557321
M. Wt: 226.66 g/mol
InChI Key: BAJNANXYUFFDLC-UHFFFAOYSA-N
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Description

3-[(2-Chloroacetyl)amino]-2-methylbenzamide, also known as CAMB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzamide and has been found to have several interesting properties that make it useful for a variety of purposes.

Mechanism of Action

The mechanism of action of 3-[(2-Chloroacetyl)amino]-2-methylbenzamide is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Specifically, 3-[(2-Chloroacetyl)amino]-2-methylbenzamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in regulating gene expression and cell growth.
Biochemical and Physiological Effects
3-[(2-Chloroacetyl)amino]-2-methylbenzamide has been found to have several biochemical and physiological effects that make it useful for scientific research. For example, studies have shown that 3-[(2-Chloroacetyl)amino]-2-methylbenzamide can induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for preventing the growth and spread of tumors. 3-[(2-Chloroacetyl)amino]-2-methylbenzamide has also been found to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

3-[(2-Chloroacetyl)amino]-2-methylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It is also relatively non-toxic, which makes it safe to use in cell-based assays and animal studies. However, there are also some limitations to the use of 3-[(2-Chloroacetyl)amino]-2-methylbenzamide in lab experiments. For example, its solubility in water is relatively low, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on 3-[(2-Chloroacetyl)amino]-2-methylbenzamide. One area of interest is in the development of new cancer treatments based on 3-[(2-Chloroacetyl)amino]-2-methylbenzamide and its derivatives. Another area of interest is in the study of the mechanisms of action of 3-[(2-Chloroacetyl)amino]-2-methylbenzamide, which could help to identify new targets for cancer therapy. Additionally, there is potential for the use of 3-[(2-Chloroacetyl)amino]-2-methylbenzamide in the treatment of other diseases such as inflammatory disorders and neurodegenerative diseases. Further research is needed to explore these and other potential applications of 3-[(2-Chloroacetyl)amino]-2-methylbenzamide in scientific research.

Synthesis Methods

The synthesis of 3-[(2-Chloroacetyl)amino]-2-methylbenzamide involves the reaction of 2-methylbenzamide with chloroacetyl chloride in the presence of a base such as pyridine. This reaction produces 3-[(2-Chloroacetyl)amino]-2-methylbenzamide as a white crystalline solid with a melting point of around 174-176°C.

Scientific Research Applications

3-[(2-Chloroacetyl)amino]-2-methylbenzamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where 3-[(2-Chloroacetyl)amino]-2-methylbenzamide has been found to have anti-tumor properties. Studies have shown that 3-[(2-Chloroacetyl)amino]-2-methylbenzamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

3-[(2-chloroacetyl)amino]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-6-7(10(12)15)3-2-4-8(6)13-9(14)5-11/h2-4H,5H2,1H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJNANXYUFFDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CCl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloroacetyl)amino]-2-methylbenzamide

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